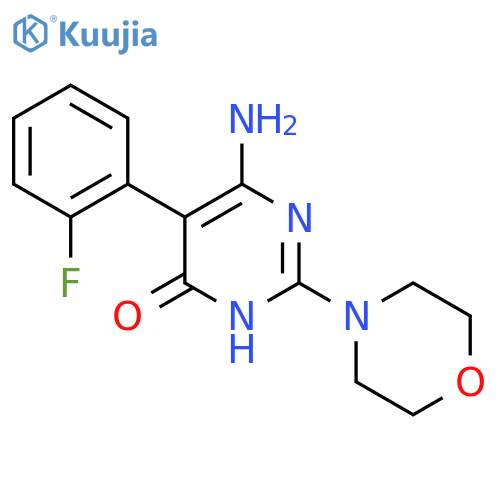Cas no 2172500-92-2 (6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one)
6-アミノ-5-(2-フルオロフェニル)-2-(モルホリン-4-イル)-3,4-ジヒドロピリミジン-4-オンは、高度に機能化されたピリミジン誘導体であり、医薬品中間体や生物活性化合物の合成において重要な役割を果たします。この化合物は、フッ素置換基とモルホリン環を有するため、優れた分子多様性と生物学的利用能を示します。特に、フッ素原子の導入により代謝安定性が向上し、医薬品開発におけるリード化合物としての潜在性を高めています。また、モルホリン基は水溶性の向上やターゲットタンパク質との相互作用を最適化する特性を持ちます。これらの特徴から、抗炎症剤やキナーゼ阻害剤などの創薬研究において有用な骨格構造を提供します。

2172500-92-2 structure
商品名:6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- EN300-1452350
- 2172500-92-2
- 6-amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
- 6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C14H15FN4O2/c15-10-4-2-1-3-9(10)11-12(16)17-14(18-13(11)20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H3,16,17,18,20)
- InChIKey: FMWHTUUCAHPEKL-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1=C(N)N=C(NC1=O)N1CCOCC1
計算された属性
- せいみつぶんしりょう: 290.11790390g/mol
- どういたいしつりょう: 290.11790390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 485
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1452350-0.1g |
2172500-92-2 | 0.1g |
$1357.0 | 2023-05-27 | |||
| Enamine | EN300-1452350-0.25g |
2172500-92-2 | 0.25g |
$1420.0 | 2023-05-27 | |||
| Enamine | EN300-1452350-0.5g |
2172500-92-2 | 0.5g |
$1482.0 | 2023-05-27 | |||
| Enamine | EN300-1452350-10.0g |
2172500-92-2 | 10g |
$6635.0 | 2023-05-27 | |||
| Enamine | EN300-1452350-500mg |
2172500-92-2 | 500mg |
$1482.0 | 2023-09-29 | |||
| Enamine | EN300-1452350-1000mg |
2172500-92-2 | 1000mg |
$1543.0 | 2023-09-29 | |||
| Enamine | EN300-1452350-1.0g |
2172500-92-2 | 1g |
$1543.0 | 2023-05-27 | |||
| Enamine | EN300-1452350-2.5g |
2172500-92-2 | 2.5g |
$3025.0 | 2023-05-27 | |||
| Enamine | EN300-1452350-50mg |
2172500-92-2 | 50mg |
$1296.0 | 2023-09-29 | |||
| Enamine | EN300-1452350-250mg |
2172500-92-2 | 250mg |
$1420.0 | 2023-09-29 |
6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
2172500-92-2 (6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one) 関連製品
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
